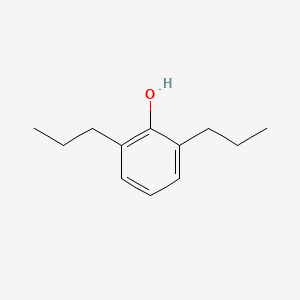

2,6-Dipropylphenol

Description

Properties

IUPAC Name |

2,6-dipropylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9,13H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILKKRDWBJCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38298-05-4 | |

| Details | Compound: Phenol, 2,6-dipropyl-, homopolymer | |

| Record name | Phenol, 2,6-dipropyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38298-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10216458 | |

| Record name | Phenol, 2,6-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-32-0 | |

| Record name | 2,6-Dipropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dipropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8M7865LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Alkylation in Batch Processes

The classical synthesis of 2,6-diisopropylphenol employs Friedel-Crafts alkylation, wherein phenol reacts with propylene gas under high-pressure conditions in the presence of Lewis acid catalysts. Aluminum phenoxide, a catalyst first disclosed in U.S. Patent 3,271,314, facilitates the double isopropylation of phenol at temperatures ranging from 170°C to 207°C and pressures exceeding 500 psi.

Optimization of Reaction Parameters

Early batch processes required extreme conditions (300°C, 3000 bar) but were later refined to operate at 170°C and 450–500 psi, achieving yields of 70–90%. Key parameters include:

- Catalyst Loading : 0.1–30 wt% aluminum phenoxide relative to phenol.

- Solvent Systems : Toluene or paraffins as inert diluents to moderate exothermicity.

- Reaction Duration : Multi-step propylene addition over 17–30 hours to prevent runaway reactions.

Table 1: Batch Alkylation Performance Under Varied Conditions

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Al-phenoxide | 170 | 500 | 85 | 78 |

| H₂SO₄ | 300 | 3000 | 65 | 62 |

| BF₃ | 250 | 2000 | 72 | 68 |

Vapor-Phase Isopropylation Using Zeolite Catalysts

Zeolite-catalyzed vapor-phase isopropylation represents a breakthrough in selective synthesis, circumventing the need for corrosive Lewis acids. H-beta and H-mordenite zeolites have demonstrated superior performance in converting phenol to 2,6-diisopropylphenol with isopropyl alcohol (IPA) as the alkylating agent.

Kinetic and Thermodynamic Considerations

The reaction follows a dual-site mechanism: IPA dehydrates to form propylene on Brønsted acid sites, which subsequently alkylates phenol adsorbed on Lewis acid sites. H-beta zeolite, with its three-dimensional pore structure, enhances mass transfer and reduces coking, achieving 94% phenol conversion and 56% selectivity toward 2,6-diisopropylphenol at 250°C.

Parameter Optimization and Catalyst Stability

Critical operational parameters were systematically evaluated:

- Molar Ratio (Phenol:IPA) : Optimal at 1:4, balancing alkylation efficiency and IPA decomposition.

- Weight Hourly Space Velocity (WHSV) : 2.5 h⁻¹ maximizes contact time without pore blockage.

- Temperature : 250°C minimizes side reactions (e.g., triisopropylation).

H-beta maintained stable activity for over 25 hours, outperforming H-mordenite (68% conversion, 43% selectivity).

Table 2: Zeolite-Catalyzed Isopropylation Performance

| Catalyst | Temp (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H-beta | 250 | 2.5 | 94 | 56 |

| H-mordenite | 250 | 2.5 | 68 | 43 |

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a scalable alternative to batch processes, particularly for decarboxylation steps that traditionally require prolonged heating. A two-step flow system developed by combines Friedel-Crafts alkylation of 4-hydroxybenzoic acid with subsequent decarboxylation.

Flow Reactor Design and Process Intensification

The first step employs a tubular reactor for Friedel-Crafts alkylation at 150°C, achieving near-quantitative conversion of 4-hydroxybenzoic acid to 2,6-diisopropyl-4-carboxyphenol. The second step utilizes a copper coil reactor at 200°C for decarboxylation, with tetramethylethylenediamine (TMEDA) in 2-butoxyethanol enabling 98% yield at a residence time of 30 minutes.

Solvent and Base Screening

Decarboxylation efficiency was highly solvent-dependent:

- 2-Butoxyethanol : 98% yield (200°C, 0.5 h).

- DMF : 72% yield (150°C, 3 h).

- 2-Ethoxyethanol : 85% yield (150°C, 3 h).

Table 3: Decarboxylation Efficiency in Flow Systems

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TMEDA | 2-butoxyethanol | 200 | 0.5 | 98 |

| DIPEA | 2-ethoxyethanol | 150 | 3 | 85 |

| NaOH | 2-ethoxyethanol | 130 | 12 | 69 |

Purification via Chlorination-Hydrogenation

Technical-grade 2,6-diisopropylphenol (97% purity) requires rigorous purification to meet pharmacopeial standards. European Patent EP2522651A1 discloses a two-step chlorination-hydrogenation process that elevates purity to >99.5%.

Chlorination Step

Sulfuryl chloride (SO₂Cl₂) selectively chlorinates the para position of 2,6-diisopropylphenol at 60–70°C, yielding 4-chloro-2,6-diisopropylphenol with 70–73% efficiency. Solvent-free conditions prevent dimerization and reduce waste.

Catalytic Hydrogenation

Palladium on charcoal (5% Pd/C) catalyzes hydrogenolysis of the C-Cl bond at 3–5 bar H₂, employing aqueous NaOH to neutralize HCl byproducts. This step restores the phenolic structure with 90% yield and >99.5% purity.

Table 4: Purification Process Metrics

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | 70°C, solvent-free | 73 | 97 → 99 |

| Hydrogenation | Pd/C, NaOH | 25°C, 5 bar H₂ | 90 | 99.5 |

Data derived from.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dipropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2,6-Dipropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of 2,6-Dipropylphenol, particularly in its role as an anesthetic (propofol), involves the potentiation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors. This action results in the enhancement of the inhibitory effects of GABA, leading to sedation and hypnosis .

Comparison with Similar Compounds

Solubility and Physical Properties

- 2,6-Dipropylphenol (C₁₂H₁₈O): Solubility = 2.500 × 10⁻² g/L at 25°C .

- 2-n-Hexylphenol (C₁₂H₁₈O): Solubility = 4.000 × 10⁻² g/L at 25°C, demonstrating higher solubility despite its longer alkyl chain . This anomaly may arise from differences in branching or intermolecular interactions.

| Compound | Substituents | Solubility (g/L, 25°C) | Key Properties |

|---|---|---|---|

| This compound | Propyl (linear) | 0.025 | Low solubility; PPE copolymer monomer |

| 2-n-Hexylphenol | Hexyl (linear) | 0.040 | Higher solubility than dipropyl analog |

| 2,6-Diisopropylphenol | Isopropyl (branched) | N/A | Steric hindrance impacts conformation |

Steric and Conformational Effects

Branched substituents, such as isopropyl groups in 2,6-diisopropylphenol derivatives, induce propeller-like chirality in silicon-thiolate complexes, as observed in crystallographic studies . In contrast, linear propyl groups in this compound likely reduce steric hindrance, enabling more flexible molecular conformations and influencing polymerization efficiency in PPE copolymers .

Substituent Position and Functional Group Variations

- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄): Structural similarity (0.73 Tanimoto score) to this compound, but with methoxy and hydroxypropyl groups altering polarity and hydrogen-bonding capacity .

- 2,6-Diisopropylnaphthalene (C₁₆H₂₀): A naphthalene derivative with isopropyl groups; its extended aromatic system contrasts with phenol-based compounds, highlighting how ring structure affects applications (e.g., as a pesticide intermediate vs. polymer monomer) .

Impact on Polymer Properties

In PPE copolymers, alkyl chain length and branching influence material performance:

- 2,6-Dimethylphenol: Yields rigid polymers with high glass transition temperatures.

- 2,6-Diethylphenol: Intermediate chain length balances rigidity and processability.

Biological Activity

2,6-Dipropylphenol, commonly known as propofol, is a widely used intravenous anesthetic agent with a range of biological activities beyond its anesthetic properties. This article delves into its biological activity, including its effects on cellular mechanisms, antioxidant properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its rapid onset and short duration of action when used as an anesthetic. It is primarily administered intravenously and is known for producing smooth and rapid anesthesia across various species, including humans. The compound has a therapeutic index that indicates a relatively safe profile for clinical use.

1. Anesthetic Properties

This compound is primarily recognized for its anesthetic properties. Studies have shown that it can induce anesthesia in various animal models with minimal side effects:

- Dosage and Efficacy : The effective dose (HD50) for inducing anesthesia in mice is approximately 13.5 mg/kg, while the lethal dose (LD50) is around 56 mg/kg, giving it a therapeutic ratio of 4.14 .

- Rapid Induction : Anesthesia can be achieved within one minute of administration, lasting from three to twenty-five minutes depending on the species and dosage .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties:

- Mechanism : It acts by scavenging free radicals, forming phenoxyl radicals in the process. This property is similar to that of alpha-tocopherol (vitamin E), suggesting a potential role in reducing oxidative stress .

- Clinical Implications : The antioxidant effects may contribute to the neuroprotective properties observed during anesthesia, potentially mitigating neuronal damage caused by oxidative stress during surgical procedures .

3. Cytotoxic Effects and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

- Caspase Activation : In vitro studies using T24 bladder cancer cells showed that treatment with this compound resulted in increased activation of caspase-3, indicating induction of apoptosis .

- Concentration-Dependent Effects : The compound demonstrated selective cytotoxicity against HeLa cancer cells with IC50 values indicating significant anti-cancer activity at low concentrations (3 to 8 μg/ml) .

4. Mechanistic Insights

The biological activity of this compound extends to various cellular mechanisms:

- Calcium Regulation : It has been shown to inhibit calcium entry in muscle cells while increasing calcium sensitivity in cardiac myocytes . This dual action may have implications for cardiac function during anesthesia.

- Protein Kinase C Stimulation : Propofol stimulates protein kinase C pathways which may play a role in modulating apoptosis and cellular signaling pathways .

5. Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Dipropylphenol critical for experimental design?

- Answer : Key properties include solubility (1.402E-04 M at 25°C in water), molecular weight (178.28 g/mol), and stability under standard laboratory conditions. Solubility data should guide solvent selection for reactions or biological assays, while molecular weight impacts chromatographic analysis (e.g., HPLC). Stability data (e.g., decomposition products under heat or light) inform storage protocols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols via fume hoods or local exhaust ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in sealed containers away from oxidizers and ignition sources .

Q. How can researchers verify the purity of this compound in experimental samples?

- Answer : Employ analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Compare retention times and spectral data with reference standards from authoritative databases like PubChem .

Advanced Questions

Q. How can contradictions between experimental data and prior literature on this compound be systematically resolved?

- Answer : Conduct a meta-analysis of methodologies used in conflicting studies. For example, discrepancies in solubility measurements may arise from differences in temperature, solvent purity, or analytical techniques. Replicate experiments under controlled conditions and validate results using orthogonal methods (e.g., NMR, FTIR) .

Q. What methodological considerations are critical for addressing data gaps in this compound’s toxicological profile?

- Answer : Design in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., acute toxicity in rodent models) following OECD guidelines. Prioritize endpoints with limited data, such as reproductive toxicity or chronic exposure effects. Use computational models (QSAR) to predict hazards while awaiting empirical validation .

Q. What strategies improve ecological risk assessments for this compound?

- Answer : Conduct biodegradation studies under aerobic/anaerobic conditions and measure bioaccumulation potential (e.g., log Kow). Monitor metabolites for persistence in water/soil using LC-MS/MS. Align experimental protocols with EPA High Production Volume (HPV) Chemical Challenge Program standards to ensure regulatory relevance .

Q. How should researchers evaluate and mitigate limitations in studies involving this compound?

- Answer : Explicitly document sample size constraints, instrumentation limits (e.g., detection thresholds), and potential biases (e.g., solvent interference). Use sensitivity analyses to quantify uncertainty in results. Peer review protocols (e.g., double-blind data validation) enhance reproducibility .

Methodological Notes

- Data Interpretation : Cross-reference solubility, stability, and toxicity data with PubChem entries to ensure consistency .

- Safety Compliance : Adopt ISO 17025-accredited procedures for waste disposal to prevent environmental contamination .

- Advanced Techniques : Integrate high-throughput screening (HTS) for rapid toxicity profiling and structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.